molecular formula C22H27N3O4S B2812171 N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide CAS No. 898449-59-7

N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide

Cat. No.: B2812171
CAS No.: 898449-59-7
M. Wt: 429.54
InChI Key: PGFAFIUASPOXDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(1-(Phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide is a synthetically derived organic compound of significant interest in medicinal chemistry and pharmacological research, particularly in the field of targeted cancer therapies. This molecule features a core oxalamide bridge, a structural motif known for its ability to participate in hydrogen bonding, which serves as a critical linker between a phenylsulfonyl-substituted piperidine ring and a p-tolyl (4-methylphenyl) group. The piperidine ring's sulfonylation enhances the molecule's metabolic stability and influences its three-dimensional conformation, thereby affecting its binding affinity for specific biological targets. Compounds with this general structural class, characterized by the phenylsulfonyl-piperidine-ethyl-oxalamide scaffold, are actively investigated for their potential as protein kinase inhibitors . Kinase inhibition is a cornerstone of modern oncology, and research into novel inhibitors is crucial for overcoming challenges such as chemoresistance. The protein kinase CK2, for instance, is a validated therapeutic target that is overexpressed in a wide range of cancers, including multiple myeloma, breast cancer, colon cancer, and leukemia . The structural features of this compound suggest a potential mechanism centered on interacting with the ATP-binding pocket or allosteric sites of such kinases, thereby disrupting oncogenic signaling pathways and promoting anti-proliferative effects in cancer cells . This product is intended for non-human research applications only. It is a key chemical tool for in vitro biological screening, structure-activity relationship (SAR) studies in drug discovery programs, and the synthesis of more complex derivatives. It is not for diagnostic, therapeutic, or veterinary use. Researchers can leverage this compound to explore new mechanisms for combating chemoresistance and to develop next-generation anticancer agents .

Properties

IUPAC Name

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-17-10-12-18(13-11-17)24-22(27)21(26)23-15-14-19-7-5-6-16-25(19)30(28,29)20-8-3-2-4-9-20/h2-4,8-13,19H,5-7,14-16H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFAFIUASPOXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce sulfides .

Mechanism of Action

The mechanism of action of N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity to these targets, leading to various biological effects .

Comparison with Similar Compounds

Flavoring Agents: Umami Agonists

16.099) are approved flavoring agents that mimic umami taste by activating the hTAS1R1/hTAS1R3 receptor .

Compound Key Substituents Application Regulatory Status Metabolic Pathway
Target Compound Piperidinyl-phenylsulfonyl, p-tolyl Potential flavor/MSG replacer Not reported Likely hydrolyzed to oxalic acid derivatives
S336 2,4-Dimethoxybenzyl, pyridin-2-yl Umami enhancer Approved (FEMA 4233) Hydrolysis to non-toxic metabolites
S5456 2,3-Dimethoxybenzyl, pyridin-2-yl Umami enhancer (CYP3A4 weak inhibitor) Under investigation Similar to S336

Key Findings :

  • S336 and analogs exhibit low toxicity (NOEL = 100 mg/kg bw/day) with high safety margins (>500 million) due to rapid metabolism .

Antiviral Agents: HIV Entry Inhibitors

Oxalamides like BNM-III-170 and compound 27 (from ) target viral entry mechanisms.

Compound Key Substituents Target Activity Structural Differentiation
Target Compound Piperidinyl-phenylsulfonyl, p-tolyl Undetermined (potential antiviral) Rigid piperidinyl-sulfonyl backbone
BNM-III-170 Indenyl-guanidine, 4-chloro-3-fluorophenyl HIV-1 entry inhibitor Flexible indenyl-guanidine core
Compound 27 Piperidinyl, 4-chloro-3-fluorophenyl HIV entry inhibitor Chloro-fluorophenyl enhances binding

Key Findings :

  • Antiviral oxalamides prioritize halogenated aryl groups (e.g., 4-chloro-3-fluorophenyl) for target binding .

Enzyme Modulation: CYP Interactions

Compound CYP Inhibition Profile Structural Determinants
Target Compound Not reported Phenylsulfonyl may enhance CYP binding
S5456 Weak CYP3A4 inhibition Dimethoxybenzyl group
S336 No significant inhibition Pyridin-2-yl and methoxybenzyl

Key Findings :

  • Methoxy and pyridinyl groups in S336 reduce CYP interactions, while bulkier substituents (e.g., phenylsulfonyl) may increase off-target binding.

Key Considerations :

  • The target compound’s phenylsulfonyl group may slow hydrolysis compared to S336’s methoxybenzyl, necessitating specific toxicity evaluations.

Biological Activity

N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a piperidine ring, a phenylsulfonyl group, and an oxalamide moiety, which contribute to its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N2O3S, with a molecular weight of approximately 342.45 g/mol. The presence of the phenylsulfonamide moiety enhances its reactivity, making it an interesting candidate for further research in medicinal applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group may facilitate binding to these targets, while the piperidine ring and oxalamide moiety contribute to the overall stability and activity of the compound. Research indicates that similar compounds can act as inhibitors in various biological pathways, particularly in viral entry mechanisms .

In Vitro Studies

In studies involving related oxalamide compounds, significant antiviral activity was observed against HIV-1. For instance, compounds structurally similar to this compound demonstrated potent inhibitory effects on cell fusion and virus-cell interactions at low micromolar concentrations. These compounds were shown to block the gp120-CD4 interaction, crucial for HIV entry into host cells .

Case Studies

A systematic study involving analogs of oxalamides revealed their potential as HIV-1 entry inhibitors. These studies utilized surface plasmon resonance techniques to measure binding affinities, demonstrating that these compounds bind effectively to unliganded HIV-1 gp120 without interfering with the CD4 receptor .

Comparative Analysis

The following table summarizes key characteristics and findings related to this compound and its analogs:

Compound NameMolecular FormulaMolecular Weight (g/mol)Biological Activity
This compoundC18H22N2O3S342.45Potential HIV entry inhibitor
NBD-556 (analog)C18H22N2O3S342.45Inhibits gp120-CD4 interaction
NBD-557 (analog)C18H22N2O3S342.45Active against AZT-resistant strains

Q & A

Q. What are the established synthetic routes for N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide, and how can reaction conditions be optimized for yield and purity?

Synthesis typically involves multi-step organic reactions:

  • Step 1: Formation of the phenylsulfonyl-piperidine intermediate via nucleophilic substitution or sulfonylation of piperidine derivatives under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 2: Oxalamide linkage using oxalyl chloride or ethyl oxalyl chloride with controlled stoichiometry to minimize dimerization .
  • Optimization: Use continuous flow reactors for scalability (reported for analogs, improving yield by 15–20%) and chromatography (e.g., silica gel or HPLC) for purification .

Q. Which analytical techniques are critical for structural validation of this compound?

  • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^{13}C NMR confirm piperidine ring geometry, sulfonyl group position, and oxalamide connectivity. For example, sulfonyl protons appear at δ 3.0–3.5 ppm in DMSO-d6 .
  • Mass Spectrometry (HRMS/ESI-MS): Validates molecular weight (estimated ~450–470 g/mol for analogs) and detects impurities (e.g., dimerization byproducts) .
  • X-ray Crystallography: Resolves stereochemistry of the piperidine ring and oxalamide conformation, though limited data exists for this specific compound .

Q. What preliminary biological activities have been observed in structurally related compounds?

  • Enzyme Inhibition: Analogous sulfonamide-piperidine-oxalamides show inhibition of tyrosinase (IC50_{50} ~5–10 µM) and cytochrome P450 isoforms (e.g., CYP4F11) via hydrogen bonding with catalytic residues .
  • Receptor Binding: Fluorophenyl analogs exhibit moderate affinity for serotonin receptors (Ki_i ~100–300 nM) in radioligand assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?

  • Key Modifications:
    • Piperidine Substituents: Introduce electron-withdrawing groups (e.g., -CF3_3) to improve metabolic stability .
    • Oxalamide Linker: Replace with thioamide or urea groups to assess hydrogen-bonding flexibility .
  • Methodology: Combine molecular docking (e.g., AutoDock Vina) with in vitro assays (e.g., enzymatic inhibition kinetics) to prioritize analogs .

Q. How can contradictory data on biological targets (e.g., enzyme vs. receptor activity) be resolved?

  • Approach:
    • Competitive Binding Assays: Use fluorescent probes (e.g., TAMRA-labeled ligands) to quantify binding to receptors vs. enzymes .
    • Gene Knockdown Models: CRISPR/Cas9-mediated silencing of suspected targets (e.g., CYP4F11) to isolate mechanisms .
  • Case Study: A related oxalamide showed dual activity against P450 enzymes and GPCRs; resolving this required tissue-specific pharmacokinetic profiling .

Q. What strategies mitigate instability of the sulfonamide group under physiological conditions?

  • Stabilization Methods:
    • pH Buffering: Maintain pH 7.4–8.0 in formulation buffers to prevent hydrolysis .
    • Prodrug Design: Mask the sulfonamide as a tert-butyl carbamate, which is cleaved in vivo by esterases .

Q. How can computational models predict pharmacokinetic properties like blood-brain barrier (BBB) penetration?

  • Tools: Use QSAR models (e.g., SwissADME) to calculate logP (estimated ~2.5–3.0 for analogs) and polar surface area (<90 Ų suggests BBB permeability) .
  • Validation: Compare with in situ perfusion assays in rodent models .

Q. What experimental designs address low solubility in aqueous media?

  • Solubility Enhancement:
    • Co-solvents: Use cyclodextrins (e.g., HP-β-CD) to increase solubility by 10–50 fold .
    • Nanoformulation: Encapsulate in PLGA nanoparticles (size ~150 nm) for sustained release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.